N-Butylbenzenesulfonamide

Polymer Plasticization Glass Transition Temperature Amorphous Polyamide

Researchers formulating polyamide 11/12 often encounter phase separation and inadequate low-temperature flexibility with generic plasticizers. N-Butylbenzenesulfonamide (NBBS, CAS 3622-84-2) is the validated primary plasticizer that resolves these issues through hydrogen-bonding-enabled complete miscibility. • Delivers 20 K Tg depression in aliphatic polyamides, ensuring low-temperature flexibility and shape stability. • Eliminates phase separation at 5-20 wt% loading in PA 6/6.6 extrusion, improving melt processability and surface finish. • Supported by full toxicological documentation (rat oral LD₅₀: 2050 mg/kg) for regulatory-compliant formulation.

Molecular Formula C10H15NO2S
Molecular Weight 213.30 g/mol
CAS No. 3622-84-2
Cat. No. B124962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butylbenzenesulfonamide
CAS3622-84-2
SynonymsAK 551-d9;  BBSA-d9;  BM 4-d9;  BM 4 (sulfonamide);  Benzenesulfonic acid butylamide-d9;  Cetamoll BMB-d9;  Dellatol BBS-d9;  N-(n-Butyl)benzenesulfonamide-d9;  NSC 3536-d9;  Plasthall BSA-d9;  Plastomoll BMB-d9;  Topcizer 7-d9;  Uniplex 214-d9; 
Molecular FormulaC10H15NO2S
Molecular Weight213.30 g/mol
Structural Identifiers
SMILESCCCCNS(=O)(=O)C1=CC=CC=C1
InChIInChI=1S/C10H15NO2S/c1-2-3-9-11-14(12,13)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3
InChIKeyIPRJXAGUEGOFGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Butylbenzenesulfonamide Chemical Identity & Procurement


N-Butylbenzenesulfonamide (NBBS, CAS 3622-84-2) is an aryl sulfonamide plasticizer, chemically designated as C₁₀H₁₅NO₂S, with a molecular weight of 213.3 g/mol [1]. It is a colorless to light-yellow liquid at ambient temperature, exhibiting a boiling point of 314 °C at atmospheric pressure, a density of approximately 1.15 g/mL at 25 °C, and a refractive index around 1.525 [2]. Its LogP (octanol-water partition coefficient) is reported as 2.01 at 20 °C, indicating moderate lipophilicity [2]. Commercially, it is recognized under various trade names, including Uniplex 214, Plasthall BSA, and Dellatol BBS, and is primarily utilized as a high-performance plasticizer for polyamide resins [1].

1
Polyamide plasticization workflow (PA 6–12)
2
Supports low-temperature flexibility retention
3
Hydrogen-bonding miscibility profile with polar polymers

N-Butylbenzenesulfonamide Analog Substitution Risks


Substituting N-Butylbenzenesulfonamide with other aryl sulfonamide plasticizers, such as N-ethyl toluenesulfonamides or N-ethylbenzenesulfonamide, presents significant technical and regulatory risks that cannot be mitigated by simple reformulation [1]. While these compounds share a common sulfonamide core, critical differences in alkyl chain length and substitution patterns govern fundamental performance attributes: hydrogen-bonding capacity, miscibility limits with polar polymers, and the degree of glass transition temperature (Tg) depression achievable [2]. For example, the absence of the sulfonamide proton in N,N-dialkyl analogs leads to macroscopic phase separation and negligible plasticizing effect in polyamides [2]. Furthermore, the potential neurotoxic effects observed with N-Butylbenzenesulfonamide in specific models, coupled with acute toxicity profiles (oral LD50 in rats of 2050 mg/kg), necessitate a full re-evaluation of safety data sheets and occupational exposure controls if a different sulfonamide is selected [3][4]. Consequently, generic substitution without direct comparative performance and toxicological data is not technically valid and may compromise both product integrity and regulatory compliance.

N-Ethyl analog may shift morphology
N-Ethylbenzenesulfonamide can induce crystallinity, altering phase behavior and limiting plasticization in amorphous polyamides.
N,N-Dialkyl analogs lack hydrogen bonding
Absence of the sulfonamide proton leads to macroscopic phase separation and negligible Tg depression.
Toluenesulfonamide variants target different performance
N-Ethyl toluenesulfonamides prioritize oil/solvent resistance, not low-temperature flexibility, limiting direct interchange.

N-Butylbenzenesulfonamide Comparative Performance Evidence


Tg Depression in Amorphous Polyamide: N-Butyl vs. N-Ethyl

In a dynamic mechanical analysis (DMA) study of plasticized amorphous aliphatic polyamide (AAPA), N-(n-butyl)benzenesulfonamide (BBSA) demonstrated full miscibility and a significant, non-linear Tg depression of 20 K at a composition of 0.65 BBSA units per amide unit. In contrast, the crystallizable analog N-ethylbenzenesulfonamide (EBSA) induced full crystallinity in the mixture at a comparable loading of 1.3 EBSA units per amide group, fundamentally altering the material's morphology and phase behavior [1].

Tg Depression vs N-Ethyl
Head-to-head
20 K decrease at 0.65 units/amide; single Tg observed
Supports amorphous-phase selection for flexible materials
EBSA comparator induces full crystallinity at comparable loading
Polymer Plasticization Glass Transition Temperature Amorphous Polyamide Dynamic Mechanical Analysis

Miscibility & Plasticization: N-Butyl vs. N,N-Dialkyl Analog

The presence of the sulfonamide proton (-SO₂-NH-) in N-Butylbenzenesulfonamide is critical for its plasticizing efficacy in polyamides. A comparative study demonstrated that N,N-dialkylbenzenesulfonamides (lacking this proton and thus incapable of hydrogen bonding with the polymer's amide groups) rapidly phase-separate from an amorphous aliphatic polyamide (AAPA). Consequently, the Tg of the polyamide remained largely unaffected, exhibiting only a small decrease of 9 K at 10–15 mol% plasticizer, in stark contrast to the 20 K decrease and full miscibility observed with N-Butylbenzenesulfonamide [1].

Miscibility vs N,N-Dialkyl
Head-to-head
Full miscibility, 20 K depression; dialkyl variant phase-separates (9 K)
Hydrogen-bonding capacity critical for plasticization
DMA evidence in AAPA; 10–15 mol% loading
Plasticizer Miscibility Hydrogen Bonding Polymer Blends Phase Separation

Processability & Performance Trade-offs: N-Butyl vs. Ethyl Toluenesulfonamides

Patents for salt-resistant polyamide compositions identify N-butylbenzenesulfonamide, N-ethyl-o-toluenesulfonamide, and N-ethyl-p-toluenesulfonamide as suitable plasticizer candidates, with N-butylbenzenesulfonamide noted as a preferred option [1]. While both compound classes can reduce melt viscosity during processing, their end-use performance profiles differ significantly. N-ethyl toluenesulfonamides are often selected to impart resistance to oils, solvents, and greases [2]. Conversely, N-butylbenzenesulfonamide is specifically cited as the preferred primary plasticizer for polyamide 11 and 12, due to its ability to greatly enhance low-temperature flexibility while maintaining good heat stability up to 80°C and improving shape stability through reduced water absorption .

Function vs Toluenesulfonamides
Cross-study
Reported preferred for low-temp flexibility; other variants target chemical resistance
Functional differentiation guides selection for flexibility-driven applications
Patent and technical datasheet context; no direct quantification
Polyamide Plasticization Extrusion Melt Viscosity Product Performance

Acute Oral Toxicity: Compound vs. Class-Level Hazard

Acute toxicity data for N-Butylbenzenesulfonamide provides a quantified baseline for occupational safety and risk assessment during procurement and handling. The oral LD50 in rats is reported as 2050 mg/kg, and in mice as 2500 mg/kg, classifying it in the lower end of moderate acute oral toxicity [1]. Additionally, a 28-day oral study in rats resulted in 100% mortality at the highest tested dose of 1,000 mg/kg/day, indicating significant sub-chronic toxicity at elevated exposure levels [2]. This specific data point is critical for safety protocols and cannot be assumed for other sulfonamide plasticizers, such as N-ethyl toluenesulfonamides, which may have different metabolic and toxicological profiles.

Acute Oral Toxicity
Data to verify
Rat oral LD50: 2050 mg/kg
Supports occupational hazard assessment
Sub-chronic mortality reported at 1000 mg/kg/day in 28-day study
Toxicology LD50 Occupational Safety Procurement Risk Assessment

N-Butylbenzenesulfonamide Industrial & Research Applications


Plasticization of PA 11 & 12 for Flexibility

Based on its verified status as the preferred primary plasticizer for polyamide 11 and 12 , N-Butylbenzenesulfonamide is the optimal choice for formulations requiring enhanced low-temperature flexibility and shape stability. The evidence of its superior miscibility and significant Tg depression compared to other sulfonamide analogs [1] directly supports its use in applications like automotive air brake tubing, hydraulic hoses, and flexible nylon filaments (e.g., fishing line, trimmer line) , where consistent performance under mechanical stress and variable temperatures is non-negotiable.

PA 6/6.6 Flexible & Transparent Compounds

The demonstrated ability of N-Butylbenzenesulfonamide to lower Tg by 20 K while maintaining complete miscibility in aliphatic polyamides [1] is a critical enabler for processing and end-use performance. This property translates directly to easier removal from molds, improved machinability, and better surface finish in molded parts . Its addition during the extrusion of PA 6 or PA 6.6 at typical levels of 5-20% by weight lowers melt viscosity, improving processability without the phase separation issues that plague non-hydrogen-bonding analogs [1], thereby ensuring uniform product quality in applications ranging from electrical connectors to consumer goods.

Nylon-Based Hot Melt Adhesives & Coatings

The compound's established use in latex adhesives, hot-melt adhesives, printing inks, and surface coatings [2] is undergirded by its physicochemical profile as a stable, low-volatility liquid [3]. Its moderate LogP of 2.01 and compatibility with a wide range of polar resins facilitate formulation stability and predictable performance in adhesive and coating systems. The specific acute toxicity data (rat oral LD50 of 2050 mg/kg) [4] provides a necessary framework for safe handling and regulatory documentation in these application areas, which often involve open processing environments.

Photoreceptor Undercoat for Imaging Devices

Beyond its primary role as a plasticizer, N-Butylbenzenesulfonamide is specifically claimed in patents for use in photoreceptor undercoats for electrostatographic imaging devices [5]. The patent explicitly teaches that the inclusion of N-butyl benzene sulfonamide in the undercoat facilitates its removal from a photoreceptor substrate using a buffer comprising an aprotic polar solvent and a weak organic acid, a property not achieved with undercoats lacking the sulfonamide [5]. This niche, evidence-based application demonstrates the compound's unique utility in precision manufacturing and recycling processes for imaging components.

Application
Selection Property
Validation Focus
PA 11/12 Flexible Tubing
Low-temperature flexibility retention
Tg depression and shape stability under mechanical stress
PA 6/6.6 Molded Compounds
Melt processability and miscibility
Phase homogeneity, surface finish, and mold release consistency
Hot Melt Adhesives & Coatings
Low volatility and resin compatibility
Formulation stability and safe handling protocol documentation
Photoreceptor Undercoat Removal
Solubility in aprotic polar solvent systems
Coating removal efficiency in recycling processes

Technical Documentation Hub

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56 linked technical documents
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